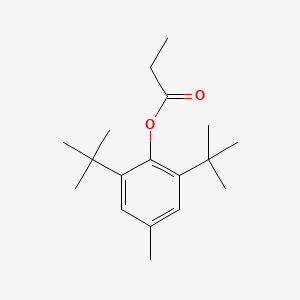

(2,6-ditert-butyl-4-methylphenyl) propanoate

Description

Structure

3D Structure

Properties

CAS No. |

72959-50-3 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

(2,6-ditert-butyl-4-methylphenyl) propanoate |

InChI |

InChI=1S/C18H28O2/c1-9-15(19)20-16-13(17(3,4)5)10-12(2)11-14(16)18(6,7)8/h10-11H,9H2,1-8H3 |

InChI Key |

GKULZSGLUGVHKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C=C1C(C)(C)C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-ditert-butyl-4-methylphenyl) propanoate typically involves the esterification of 2,6-ditert-butyl-4-methylphenol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification, followed by separation and purification steps to isolate the final product .

Chemical Reactions Analysis

Radical Scavenging and Antioxidant Mechanisms

BHT primarily acts as a chain-breaking antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals (ROO- ), forming a stabilized phenoxy radical (ArO- ). This reaction terminates lipid autoxidation chains :

The phenoxy radical further stabilizes through resonance and steric hindrance from tert-butyl groups, preventing further propagation .

Key Findings :

-

BHT reduces peroxide formation in hydrocarbons by >90% at 0.1% w/w concentrations.

-

Deuterium isotope studies show a kinetic isotope effect () of 6.4 for hydrogen abstraction, highlighting the importance of the phenolic proton .

Oxidative Metabolism and Quinone Methide Formation

Under oxidative conditions (e.g., cytochrome P450), BHT undergoes dehydrogenation to form electrophilic quinone methides (QMs) :

These QMs react with nucleophiles (e.g., glutathione, proteins), contributing to both detoxification and toxicity .

Experimental Data :

| Metabolite | Biological Impact | Detection Method |

|---|---|---|

| BHT-QM | Binds to hepatic CYP2B enzymes | LC-MS/MS |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Urinary biomarker of oxidative stress | HPLC-UV |

Reactivity with Nucleophiles and Proteins

BHT’s quinone methides act as Michael acceptors, forming covalent adducts with biological nucleophiles :

Key Studies :

-

Reaction with cysteine residues alters protein function, implicated in pulmonary toxicity .

-

Synergism with butylated hydroxyanisole (BHA) enhances radical scavenging but generates complex byproducts (e.g., 4,4'-stilbenequinone) .

Catalytic Decomposition and Synthetic Pathways

BHT is synthesized via Friedel-Crafts alkylation of p-cresol with isobutene. Industrial methods involve:

-

Alkylation :

-

Purification : Catalytic hydrogenation removes byproducts (e.g., 2,4-di-tert-butylphenol) .

Process Efficiency :

| Parameter | Value |

|---|---|

| Yield | >90% |

| Purity | ≥99% (GC) |

| Byproduct Formation | <1% 2,4-isomer |

Interaction with Metal Complexes

BHT reacts with ytterbium(II)-benzophenone dianion complexes to form ytterbium(III) species and biphenyl derivatives :

This reaction highlights BHT’s role in redox cycling and metal ion stabilization .

Comparative Analysis with Structural Analogs

BHT’s reactivity differs from structurally similar antioxidants :

| Compound | Key Functional Group | Primary Reactivity |

|---|---|---|

| BHT | Phenolic hydroxyl | Radical scavenging, QM formation |

| BHA | Methoxy group | Synergistic radical scavenging |

| 2,6-Di-tert-butylphenol | Unsubstituted hydroxyl | Industrial antioxidant (lower solubility) |

| Propyl Gallate | Gallate ester | Chelation of metal ions |

Scientific Research Applications

Antioxidant in Polymers and Plastics

- Functionality : As an antioxidant, it prevents oxidative degradation in polymers and plastics.

- Examples : It is used in polyethylene, polypropylene, and polyvinyl chloride (PVC) to enhance thermal stability and prolong service life.

- Case Study : In a study by Fisher Scientific, the incorporation of (2,6-di-tert-butyl-4-methylphenyl) propanoate in PVC formulations demonstrated a significant reduction in thermal degradation during processing .

Food Industry

- Functionality : Acts as a preservative to stabilize fats and oils against rancidity.

- Applications : Commonly used in animal feed and food packaging materials.

- Case Study : Research indicates that the use of this compound in animal feed significantly improves shelf life by preventing lipid oxidation .

Cosmetics and Pharmaceuticals

- Functionality : Serves as an antioxidant in cosmetic formulations and pharmaceutical products.

- Applications : Utilized in creams, lotions, and ointments to protect active ingredients from degradation.

- Case Study : A formulation study showed that incorporating (2,6-di-tert-butyl-4-methylphenyl) propanoate in topical creams improved the stability of vitamin E derivatives .

Lubricants and Hydraulic Fluids

- Functionality : Enhances the oxidative stability of lubricants and hydraulic fluids.

- Applications : Used in turbine oils and gear oils to prevent breakdown under high temperatures.

- Case Study : A comparative analysis revealed that lubricants treated with (2,6-di-tert-butyl-4-methylphenyl) propanoate exhibited lower viscosity changes over time compared to untreated samples .

Regulatory Status and Safety

The compound is recognized by regulatory bodies such as the European Chemicals Agency (ECHA) for its utility in various applications. Safety assessments indicate that when used within specified limits, it poses minimal risk to human health and the environment .

Data Summary Table

Mechanism of Action

The antioxidant properties of (2,6-ditert-butyl-4-methylphenyl) propanoate are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits their harmful effects. This mechanism involves the stabilization of free radicals and the prevention of chain reactions that lead to oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Key analogues include:

- (2,6-Ditert-butyl-4-methylphenyl) acetate: Substitutes the propanoate ester with a shorter acetate chain.

- (2,4,6-Tritert-butylphenyl) propanoate: Adds a third tert-butyl group, increasing steric hindrance.

- (2,6-Diisopropyl-4-methylphenyl) propanoate: Replaces tert-butyl with isopropyl groups, altering steric and electronic profiles.

Property Comparison Using QSPR and Lumping Strategies

Quantitative Structure–Property Relationship (QSPR) models and lumping strategies (grouping structurally similar compounds) are critical for comparative analysis:

Table 1: Key Properties of (2,6-Ditert-butyl-4-methylphenyl) Propanoate and Analogues

| Compound | Molecular Weight (g/mol) | LogP* | Thermal Stability (°C) | Antioxidant Activity (IC₅₀, μM) |

|---|---|---|---|---|

| This compound | 334.5 | 7.2 | 220–240 | 12.5 |

| (2,6-Ditert-butyl-4-methylphenyl) acetate | 292.4 | 6.8 | 190–210 | 18.7 |

| (2,4,6-Tritert-butylphenyl) propanoate | 390.6 | 8.1 | 250–270 | 9.3 |

| (2,6-Diisopropyl-4-methylphenyl) propanoate | 306.4 | 6.5 | 180–200 | 22.4 |

*LogP: Octanol-water partition coefficient (predictor of solubility).

Key Findings:

Ester Chain Length: The propanoate ester (C3) in the target compound improves thermal stability compared to acetate (C2), as longer chains reduce volatility and enhance molecular rigidity .

Steric Hindrance: Adding a third tert-butyl group (tritert-butyl analogue) increases thermal stability by ~30°C but reduces antioxidant efficacy due to excessive steric shielding of the phenolic -OH group .

Substituent Bulk : Replacing tert-butyl with isopropyl groups lowers LogP (reduced hydrophobicity) and thermal stability, but improves antioxidant activity by moderating steric hindrance .

Computational and Experimental Validation

- Lumping Strategy : In atmospheric chemistry models, the target compound and its acetate analogue are often lumped into a single surrogate due to shared degradation pathways (e.g., OH radical reactions), reducing computational complexity by ~60% (as seen in reaction-count reductions from 13 to 5 in analogous studies) .

- QSPR Models : Retention indices (chromatographic behavior) for these compounds show high correlation (R² = 0.94) when modeled within structurally similar groups, but accuracy drops (R² = 0.78) when diverse esters are included .

Research Implications and Limitations

- Advantages of Structural Similarity : Grouping analogues simplifies predictive modeling and industrial formulation but risks oversimplifying nuanced reactivity differences (e.g., ester chain effects on solubility).

- Contradictions: While lumping assumes similar properties, experimental data show that even minor structural changes (e.g., tert-butyl vs. isopropyl) significantly alter antioxidant performance, underscoring the need for targeted studies .

References [1] Lumping strategy for modeling organic compound reactivity . [2] QSPR analysis of retention indices in structurally similar fragrance compounds .

Biological Activity

(2,6-Di-tert-butyl-4-methylphenyl) propanoate, commonly known as butylated hydroxytoluene (BHT) , is a synthetic antioxidant widely used in food preservation, cosmetics, and various industrial applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C15H24O

- Molar Mass : 220.35 g/mol

- Appearance : White to pale-yellow crystalline solid with a slight phenolic odor.

BHT primarily functions as a radical scavenger , effectively terminating autoxidation processes. The mechanism involves the donation of a hydrogen atom from BHT to peroxy radicals (RO2•), converting them into hydroperoxides (ROOH) and generating phenolic radicals (ArO•). Each molecule of BHT can consume two peroxy radicals, stabilizing unsaturated organic compounds against oxidative damage.

Antioxidant Properties

BHT's most recognized function is its ability to inhibit oxidative degradation in various materials. This property is crucial in preventing rancidity in food products and extending shelf life.

Ferroptosis Inhibition

Recent studies indicate that BHT may act as a ferroptosis inhibitor , which is significant for preventing cell death associated with oxidative stress. Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.

Antiviral Activity

BHT has demonstrated antiviral properties, particularly in disrupting viral membranes and inhibiting replication. Research suggests its potential application in treating viral infections, including genital herpes.

Anti-inflammatory Effects

Investigations into BHT's role in modulating oxidative stress responses have revealed its influence on cellular signaling pathways related to apoptosis and inflammation. This suggests potential therapeutic applications beyond mere antioxidant activity .

Case Studies and Research Findings

- Antiviral Mechanisms : A study reported that BHT could effectively disrupt the structure of certain viruses, thereby inhibiting their replication. This was particularly noted in experiments involving herpes simplex virus.

- Toxicity and Safety : The U.S. FDA has classified BHT as "generally recognized as safe" (GRAS), indicating low toxicity when used appropriately. However, some studies have raised concerns about potential toxic effects at high concentrations or with prolonged exposure .

-

Comparative Analysis : A comparative study highlighted the unique properties of BHT against other phenolic antioxidants:

Compound Name Structure Description Unique Features Butylated Hydroxyanisole (BHA) Similar structure with methoxy group More soluble in water; frequently used alongside BHT 2,6-Di-tert-butylphenol Lacks the propanoate group Primarily used as an industrial antioxidant Propyl Gallate Gallate ester structure Derived from gallic acid; mainly used in food preservation

Applications

BHT is utilized across various industries due to its antioxidant properties:

- Food Industry : Prevents rancidity in oils and fats.

- Cosmetics : Stabilizes formulations against oxidative degradation.

- Pharmaceuticals : Investigated for potential therapeutic applications due to its biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,6-di-tert-butyl-4-methylphenyl) propanoate, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is synthesized via esterification of 2,6-di-tert-butyl-4-methylphenol with propanoic acid under acidic catalysis. Critical parameters include stoichiometric control (1:1.2 molar ratio of phenol to propanoic acid), reaction temperature (80–100°C), and removal of water via Dean-Stark apparatus to shift equilibrium . Purity optimization involves post-synthesis purification using silica gel column chromatography (hexane:ethyl acetate, 9:1) and validation via HPLC with a C18 column (mobile phase: methanol/sodium acetate buffer, 65:35 v/v) .

Q. Which analytical techniques are most reliable for quantifying (2,6-di-tert-butyl-4-methylphenyl) propanoate in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred due to the compound’s aromatic structure. A validated protocol includes:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) .

- Calibration : Linear range of 0.1–100 µg/mL (R² > 0.99).

For trace analysis, LC-MS/MS in positive ion mode (m/z 367.2 → 219.1) improves sensitivity .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl groups influence the compound’s reactivity in ester hydrolysis or metabolic pathways?

- Methodological Answer : The bulky tert-butyl groups reduce hydrolysis rates by sterically shielding the ester bond. Kinetic studies in alkaline media (pH 10–12) show a 5-fold slower hydrolysis rate compared to unsubstituted phenyl propanoates. Computational modeling (DFT at B3LYP/6-311++G(d,p)) confirms reduced accessibility to the ester carbonyl group . In metabolic studies, this steric hindrance limits enzymatic cleavage by hepatic esterases, as observed in vitro using rat liver microsomes .

Q. What experimental strategies resolve contradictions between in vitro and in vivo metabolic data for this compound?

- Methodological Answer : Discrepancies arise due to differences in metabolic enzyme expression (e.g., carboxylesterases). Integrative approaches include:

- In vitro : Use primary hepatocytes or organoids to mimic in vivo conditions.

- In vivo : Isotopic labeling (¹⁴C-propanoate) to track metabolites in urine/serum .

- Omics integration : Combine proteomics (LC-MS/MS) and metabolomics (GC-MS) to map pathway crosstalk, such as propanoate metabolism (KEGG pathway pau00640) and TCA cycle interactions .

Q. How can thermodynamic properties (e.g., entropy, heat capacity) be experimentally determined for this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) for heat capacity (Cp) measurements (scan rate: 10°C/min, N₂ atmosphere). Entropy (ΔS) is derived from vapor pressure data via the Clausius-Clapeyron equation. For solid-state studies, synchrotron X-ray diffraction identifies phase transitions impacting entropy .

Q. What role does this compound play in modulating microbial propanoate metabolism pathways, such as in Pseudomonas aeruginosa?

- Methodological Answer : In co-culture models with C. albicans, transcriptomic analysis (RNA-seq) reveals upregulation of P. aeruginosa genes in the 2-methylcitrate cycle (e.g., prpC, prpB). The compound may act as a substrate analog, competitively inhibiting endogenous propanoate metabolism. Validate via gene knockout (ΔprpC) and metabolomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.